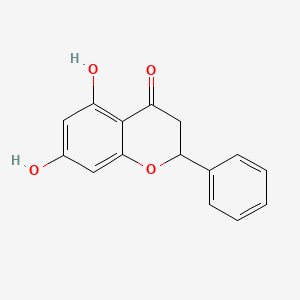

(+)-Pinocembrin

Description

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075412 | |

| Record name | (+)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-39-7 | |

| Record name | (+)-Pinocembrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinocembrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOCEMBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Pinocembrin natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Pinocembrin

Introduction

This compound, a flavonoid of the flavanone class, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This potential as a therapeutic agent has driven research into its natural origins and the development of efficient methods for its extraction and purification. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support researchers, scientists, and drug development professionals in their work with this promising natural compound.

Natural Sources of this compound

This compound is distributed across a variety of natural sources, including numerous plant families, as well as in bee products like honey and propolis.[1][3] Propolis, a resinous mixture produced by honeybees, is a particularly rich source. The concentration of pinocembrin can vary significantly depending on the geographical location, the specific plant species, and the part of the plant being analyzed.

Plant Sources

Pinocembrin has been isolated from a diverse range of plant species. Key families and species known to contain pinocembrin are detailed in Table 1. The highest concentrations in plants are often found in the leaves, roots, and heartwood. Several species of Eucalyptus have been identified as potent sources, with concentrations reaching up to 18 mg per gram of dry leaf weight in Eucalyptus preissiana.

Bee Products

Propolis and honey are significant non-plant sources of pinocembrin. Propolis, in particular, can have a high pinocembrin content, which contributes to its recognized biological activities. The composition of propolis, and thus its pinocembrin content, is highly dependent on the local flora from which the bees collect the resin.

Table 1: Natural Sources and Concentration of this compound

| Source Category | Scientific Name / Common Name | Part Used | Pinocembrin Concentration / Yield | Reference(s) |

| Plants | Eucalyptus preissiana | Leaves | 15 - 18 mg/g DW | |

| Eucalyptus stellulata | Leaves | 2 mg/g DW | ||

| Eucalyptus sieberi | Leaves | 3.3 mg/g | ||

| Eucalyptus fraxinoides | Leaves | 2.4 mg/g | ||

| Artocarpus odoratissimus | Root | Isolated, quantitative yield not specified | ||

| Alpinia mutica | Rhizomes | Isolated, quantitative yield not specified | ||

| Glycyrrhiza glabra (Licorice) | Epigeal part | Main flavonoid component | ||

| Litchi chinensis (Litchi) | Seeds | Isolated, quantitative yield not specified | ||

| Piperaceae family (e.g., Piper sp.) | - | Identified as a rich source | ||

| Lauraceae family | - | Identified as a source | ||

| Asteraceae family | - | Identified as a source | ||

| Bee Products | Propolis (Mexican Brown) | Raw Propolis | 1.53 g - 2.44 g from 43.8 g - 80.0 g of extract | |

| Propolis (general) | Raw Propolis | Average of 10% mentioned in some studies | ||

| Honey (Swiss) | Honey | 2 - 3 ppm |

DW: Dry Weight

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of methodology can significantly impact the yield and purity of the final compound. An overview of common techniques is provided in Table 2.

Table 2: Summary of Isolation and Purification Techniques for this compound

| Raw Material | Extraction Method | Purification Method(s) | Reported Outcome | Reference(s) |

| Eucalyptus sieberi Leaves | Maceration with methanol | Not specified | Isolation of pinocembrin | |

| Eucalyptus Leaves | Ultrasonic Assisted Extraction (USE) with methanol | Not specified | Higher yield compared to maceration at room temp | |

| Mexican Propolis | Maceration with 96% ethanol | Vacuum Liquid Chromatography (VLC) over silica gel | High yield of pinocembrin (e.g., 2.44 g from 80.0 g extract) | |

| Artocarpus odoratissimus Roots | Not specified | Various chromatographic methods | Isolation of pinocembrin and pinostrobin | |

| Poplar-type Propolis | Maceration, UAE, Microwave Assisted Extraction (MAE) | Not specified | UAE showed highest efficiency and selectivity |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the isolation, purification, and quantification of this compound.

Protocol for Ultrasonic-Assisted Extraction (UAE) from Plant Material

This protocol is adapted from methodologies used for extracting flavonoids from Eucalyptus species.

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a coarse powder.

-

Extraction:

-

Place 10 g of the dried powder into a 250 mL conical flask.

-

Add 100 mL of methanol to the flask.

-

Sonicate the mixture in an ultrasonic bath at 40°C for 30 minutes.

-

Filter the extract through a suitable filter paper.

-

Re-extract the remaining solid residue (marc) with an additional 100 mL of fresh methanol under the same conditions to maximize yield.

-

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol for Vacuum Liquid Chromatography (VLC) Purification

This protocol is based on the successful isolation of pinocembrin from propolis extract.

-

Column Packing:

-

Use a suitable size sintered glass funnel for the VLC.

-

Pack the funnel with 350 g of silica gel (Merck).

-

-

Sample Loading:

-

Dissolve the crude extract (e.g., 50 g of ethanolic propolis extract) in a minimal amount of the initial mobile phase solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

-

Elution:

-

Elute the column with a gradient of dichloromethane-acetone, starting with 100% dichloromethane and gradually increasing the polarity by adding acetone.

-

A typical gradient could be: 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90, 0:100 (v/v) dichloromethane:acetone.

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pinocembrin.

-

Combine the fractions that show a pure spot corresponding to a pinocembrin standard.

-

-

Final Purification: Evaporate the solvent from the combined pure fractions to yield isolated this compound. Further recrystallization may be performed to increase purity.

Protocol for HPTLC Quantification

This protocol outlines a general method for the quantification of pinocembrin in plant extracts.

-

Standard and Sample Preparation:

-

Prepare a stock solution of a pinocembrin standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100-1000 µg/mL).

-

Prepare the sample extract solution in methanol at a known concentration (e.g., 10 mg/mL).

-

-

Chromatography:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Application: Apply the standard solutions and sample solutions as bands of a specific width using an automated applicator.

-

Mobile Phase: A common mobile phase for flavonoids is a mixture of n-hexane, ethyl acetate, and formic acid. The ratio should be optimized, for example, 20:19:1 (v/v/v).

-

Development: Develop the plate in a saturated twin-trough chamber to the desired distance.

-

Drying: Dry the plate in an oven or with a stream of warm air.

-

-

Densitometric Analysis:

-

Scan the dried plate using a densitometer at the wavelength of maximum absorbance for pinocembrin (typically around 290 nm).

-

Record the peak areas for both the standard and sample tracks.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the pinocembrin standard.

-

Determine the concentration of pinocembrin in the sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage content of pinocembrin in the original crude extract.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a natural source.

Caption: General workflow for this compound isolation.

Classification of Natural Sources

This diagram shows the hierarchical classification of the primary natural sources of this compound.

Caption: Classification of this compound natural sources.

Conclusion

This compound is a readily available natural flavonoid found in a variety of plants and bee products. This guide has outlined the primary sources and provided detailed protocols for its efficient extraction, purification, and quantification. The methodologies described, from ultrasonic-assisted extraction to chromatographic purification and HPTLC analysis, offer a robust framework for researchers. With a growing interest in its therapeutic applications, the continued exploration of high-yield natural sources and the optimization of isolation techniques are crucial for advancing the research and development of this compound-based pharmaceuticals.

References

The Biological Activities of (+)-Pinocembrin: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Natural Flavonoid

Introduction

(+)-Pinocembrin, a flavonoid predominantly found in propolis, honey, and various plant species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, focusing on its anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Anticancer Activities

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms

Pinocembrin's anticancer activity is significantly linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. A primary target is the PI3K/Akt signaling pathway , which is often dysregulated in cancer. Pinocembrin has been shown to inhibit this pathway by upregulating the expression of PTEN, a negative regulator of PI3K/Akt signaling.[2][3] This inhibition leads to decreased phosphorylation of Akt, subsequently affecting downstream targets that promote cell survival and proliferation.

Furthermore, pinocembrin can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[4] It has also been observed to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 226.35 ± 19.33 | |

| MCF-7 | Breast Cancer | 72 | 108.36 ± 10.71 | |

| MDA-MB-231 | Breast Cancer | 48 | 183.32 ± 17.94 | |

| MDA-MB-231 | Breast Cancer | 72 | 96.83 ± 9.62 | |

| SKBR3 | Breast Cancer | 48 | 193.32 ± 18.34 | |

| SKBR3 | Breast Cancer | 72 | 104.72 ± 9.62 | |

| PC-3 | Prostate Cancer | 12 | ~48 | |

| PC-3 | Prostate Cancer | 24 | ~48 | |

| RBL-2H3 | Leukemia | 24 | ≥ 100 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Cell culture medium

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Molecular Mechanisms

The anti-inflammatory effects of pinocembrin are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Pinocembrin inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Additionally, pinocembrin modulates the MAPK (mitogen-activated protein kinase) pathway , including ERK, p38, and JNK. By inhibiting the phosphorylation of these kinases, pinocembrin can further reduce the expression of inflammatory cytokines.

Quantitative Data: Anti-inflammatory Activity

The following table presents the effective doses and concentrations of this compound in various models of inflammation.

| Model | Species/Cell Line | Effective Dose/Concentration | Effect | Reference |

| LPS-induced acute lung injury | Mouse | 50 mg/kg (i.p.) | Attenuated inflammation and lung injury | |

| DSS-induced colitis | Rat | 10 mg/kg (p.o.) | Alleviated colitis symptoms | |

| Collagenase-induced ICH | Mouse | 5 mg/kg | Reduced lesion volume and neurologic deficits | |

| LPS-stimulated BV2 microglial cells | Mouse | 25, 50 µM | Inhibited TNF-α, IL-1β, NO, and PGE2 production | |

| fAβ1–40-induced inflammation | hBMECs | 3.0, 10.0, 30.0 µM | Inhibited p38 MAPK pathway |

Experimental Protocol: LPS-Induced Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

This compound

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before LPS challenge.

-

LPS Injection: Prepare a solution of LPS in sterile saline. Inject the mice intraperitoneally with a single dose of LPS (e.g., 0.5 - 5 mg/kg body weight).

-

Monitoring: Monitor the animals for signs of sickness, such as lethargy, piloerection, and huddling.

-

Sample Collection: At a specified time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect blood and tissues (e.g., brain, lungs, liver) for analysis of inflammatory markers (e.g., cytokines, chemokines) using techniques like ELISA or qPCR.

Neuroprotective Activities

This compound has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases.

Molecular Mechanisms

The neuroprotective effects of pinocembrin are mediated through multiple mechanisms, including its anti-inflammatory and antioxidant properties as described above. Additionally, pinocembrin has been shown to protect the integrity of the blood-brain barrier (BBB).

In models of cerebral ischemia, pinocembrin has been found to reduce infarct volume and improve neurological deficits. It can inhibit apoptosis in neurons by decreasing the expression of pro-apoptotic proteins and reducing caspase-3 activity. Furthermore, pinocembrin can modulate mitochondrial function and reduce endoplasmic reticulum stress.

Quantitative Data: Neuroprotective Activity

The following table summarizes the effective doses of this compound in various in vivo models of neurological damage.

| Model | Species | Effective Dose | Effect | Reference |

| MCAO (permanent) | Rat | 3, 10, 30 mg/kg (i.v.) | Reduced cerebral infarct volumes by 47%, 39%, and 37% respectively | |

| MCAO (permanent) | Rat | 10, 30 mg/kg | Down-regulated sEH protein in the brain | |

| Ischemia/Reperfusion | Rat | Not specified | Reduced damage of hippocampus CA1 pyramidal neurons |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-sutures and surgical instruments

-

Nylon monofilament (e.g., 4-0) with a silicon-coated tip

-

Laser Doppler flowmeter (optional)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Artery Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.

-

Filament Insertion: Make a small incision in the ECA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm.

-

Occlusion and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO (reperfusion model), the filament is withdrawn after a specific period (e.g., 90 minutes).

-

Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

-

Neurological Assessment: Evaluate neurological deficits at various time points after surgery using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment, euthanize the rat and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Antioxidant Activities

This compound possesses significant antioxidant properties, which contribute to its various biological activities. It can scavenge free radicals directly and also enhance the endogenous antioxidant defense systems.

Molecular Mechanisms

Pinocembrin's antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. It has been shown to effectively scavenge radicals such as DPPH and ABTS.

Quantitative Data: Antioxidant Activity

The following table presents the radical scavenging activity of this compound in different in vitro assays.

| Assay | Concentration | Scavenging Activity (%) | Reference |

| DPPH radical | 1.0 mg/mL (complex with lecithin) | 40.07 ± 1.32 | |

| ABTS radical | 1.0 mg/mL (complex with lecithin) | 24.73 ± 1.04 | |

| Hydroxyl radical | 1.0 mg/mL (complex with lecithin) | 82.44 ± 2.21 | |

| Superoxide-anion radical | 1.0 mg/mL (complex with lecithin) | 59.15 ± 0.86 |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound solution at various concentrations

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Activities

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Molecular Mechanisms

The exact mechanisms of pinocembrin's antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with microbial metabolism.

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against different microorganisms.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Aeromonas hydrophila | 256 | 512 | |

| Streptococcus agalactiae | 7 (as part of propolis extract) | - | |

| Staphylococcus aureus (MRSA) | 15 (as part of propolis extract) | - | |

| Streptococcus pyogenes | 15 (as part of propolis extract) | - | |

| Staphylococcus aureus | 7 (as part of propolis extract) | - | |

| Acinetobacter baumannii | 3 (as part of propolis extract) | - | |

| Proteus mirabilis | 3 (as part of propolis extract) | - | |

| Pseudomonas aeruginosa | 3 (as part of propolis extract) | - | |

| Escherichia coli | 7 (as part of propolis extract) | - | |

| Candida albicans | 1 (as part of propolis extract) | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound solution

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound is a natural flavonoid with a remarkable range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects. Its therapeutic potential is underscored by its ability to modulate multiple key signaling pathways, such as PI3K/Akt, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on the development of novel drug delivery systems to enhance its bioavailability.

References

- 1. scielo.br [scielo.br]

- 2. Acute neurovascular unit protective action of pinocembrin against permanent cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the antibacterial mechanism of pinocembrin against multidrug-resistant Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Pinocembrin mechanism of action in neuroprotection

An In-Depth Technical Guide on the Neuroprotective Mechanisms of (+)-Pinocembrin

Executive Summary

This compound is a natural flavonoid found in propolis, honey, and various plants, which has garnered significant attention for its potent neuroprotective properties.[1][2] Preclinical studies have robustly demonstrated its efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4] Pinocembrin's therapeutic potential stems from its ability to cross the blood-brain barrier and engage multiple molecular targets, exerting a multifaceted mechanism of action that includes anti-inflammatory, antioxidant, anti-apoptotic, and mitochondrial protective effects.[3] Its significant efficacy in cerebral ischemia models has led to its approval for Phase II clinical trials in China for the treatment of ischemic stroke. This document provides a comprehensive technical overview of the molecular pathways and mechanisms underlying pinocembrin's neuroprotective effects, summarizes key quantitative data, and details relevant experimental protocols for researchers and drug development professionals.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a well-characterized flavonoid that can be obtained through natural extraction or biosynthesis. A key feature contributing to its potential as a central nervous system (CNS) therapeutic is its ability to readily cross the blood-brain barrier (BBB) via passive transport. Once in the CNS, pinocembrin modulates a complex network of signaling pathways implicated in neuronal injury and survival. Its neuroprotective actions are not attributed to a single mechanism but rather to a synergistic combination of anti-inflammatory, antioxidant, and anti-apoptotic activities that collectively mitigate the pathological damage associated with neurological disorders.

Core Neuroprotective Mechanisms

Pinocembrin's neuroprotective efficacy is rooted in its pleiotropic effects on key cellular pathways that govern inflammation, oxidative stress, and programmed cell death.

Anti-Inflammatory Pathways

Neuroinflammation is a critical contributor to secondary injury in many neurological conditions. Pinocembrin exerts potent anti-inflammatory effects by modulating key signaling cascades and immune cell responses.

-

Inhibition of Pro-inflammatory Signaling: Pinocembrin has been shown to inhibit the expression of pro-inflammatory factors by suppressing major signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor kappa B (NF-κB). By blocking the nuclear translocation of NF-κB p65, it reduces the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.

-

Modulation of Microglia Activation: In the context of brain injury, microglia can adopt different phenotypes. The M1 phenotype is pro-inflammatory, while the M2 phenotype is associated with anti-inflammatory and tissue repair functions. Pinocembrin has been shown to suppress the activation of M1-like microglia. This is achieved, in part, by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, a key upstream regulator of the inflammatory response in microglia.

-

Downregulation of RAGE: Pinocembrin can inhibit the upregulation of the Receptor for Advanced Glycation End products (RAGE), which is implicated in neurodegenerative diseases. Aβ-RAGE interaction activates downstream inflammatory responses, which are dampened by pinocembrin.

Antioxidant and Oxidative Stress Reduction

Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses is a major cause of neuronal damage. Pinocembrin counteracts this through multiple mechanisms.

-

Activation of the Nrf2/HO-1 Pathway: A primary antioxidant mechanism of pinocembrin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling axis. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1. This pathway enhances the endogenous antioxidant capacity of neuronal cells.

-

Direct Radical Scavenging and ROS Reduction: Pinocembrin reduces the production of ROS and nitric oxide (NO). It also down-regulates the expression of neuronal NO synthase (nNOS) and inducible NO synthase (iNOS), enzymes responsible for excessive NO production during neuroinflammation.

-

Enhancement of Endogenous Antioxidants: The compound increases the cellular content of glutathione (GSH), a critical endogenous antioxidant, and can reduce the compensatory activity of superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative damage.

Attenuation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many CNS disorders. Pinocembrin interferes with this process at several key junctures, primarily through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Pinocembrin favorably alters the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. By increasing the Bcl-2/Bax ratio, it stabilizes the outer mitochondrial membrane and prevents its permeabilization.

-

Inhibition of Cytochrome C Release: A direct consequence of mitochondrial membrane stabilization is the inhibition of cytochrome c release from the mitochondrial intermembrane space into the cytosol.

-

Inhibition of Caspase Activation: Cytosolic cytochrome c is a critical component for the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3. By blocking cytochrome c release, pinocembrin prevents the activation of this caspase cascade, thereby inhibiting the final steps of apoptosis.

-

Regulation of p53: Pinocembrin has also been reported to inhibit the release of the tumor suppressor protein p53, which can act as a transcription factor for pro-apoptotic genes like Bax.

Mitochondrial Protection

Mitochondria are central to both cell survival and death pathways. Pinocembrin directly protects mitochondrial integrity and function.

-

Preservation of Mitochondrial Membrane Potential (MMP): Pinocembrin helps maintain the MMP, which is crucial for ATP production and is often lost during cellular stress.

-

Reduction of Ca2+ Overload: In conditions like cerebral ischemia, intracellular Ca2+ overload leads to mitochondrial Ca2+ uptake, causing swelling and dysfunction. Pinocembrin can reduce the accumulation of Ca2+ in mitochondria.

-

Activation of Erk1/2-Nrf2 Pathway: The activation of the Erk1/2-Nrf2 signaling axis by pinocembrin has been specifically linked to its mitochondrial protective effects, likely by upregulating mitochondrial antioxidant defenses.

Protection of the Blood-Brain Barrier (BBB)

The integrity of the BBB is vital for maintaining CNS homeostasis. Pinocembrin demonstrates significant vasoprotective effects.

-

Reduces Permeability: In models of global cerebral ischemia/reperfusion, pinocembrin reduces the leakage of tracers like Evans Blue and sodium fluorescein across the BBB, indicating a preservation of barrier integrity.

-

Alleviates Ultrastructural Damage: It mitigates ultrastructural damage to cerebral microvessels, including endothelial cells and astrocytic end-feet.

-

Inhibits MMPs: Pinocembrin can decrease the expression and activation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade tight junction proteins and the extracellular matrix, contributing to BBB breakdown.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies, illustrating the dose-dependent efficacy of pinocembrin.

Table 1: In Vivo Efficacy of this compound in Neuroprotection

| Animal Model | Insult | Dosage & Route | Key Quantitative Outcomes | Reference(s) |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, i.v. | Reduced brain swelling; improved behavioral deficits. | |

| Rat | Global Cerebral Ischemia/Reperfusion | Not specified | Reduced brain edema and leakage of Evans Blue/NaF. | |

| Mouse | Collagenase-induced Intracerebral Hemorrhage (ICH) | 5 mg/kg (optimal dose) | Reduced lesion volume by ~47.5%; suppressed microglial activation; reduced TNF-α, IL-1β, IL-6. | |

| Mouse | Aβ₂₅₋₃₅-induced toxicity | 20 & 40 mg/kg/day, p.o. | Improved cognitive function; decreased neurodegeneration. | |

| Rat | Thromboembolic Stroke + t-PA | Pretreatment before t-PA | Significantly reduced BBB damage after 2, 4, 6, and 8 hrs of ischemia. |

Table 2: In Vitro Efficacy of this compound in Neuroprotection

| Cell Model | Insult | Concentration(s) | Key Quantitative Outcomes | Reference(s) |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Increased neuronal viability; decreased LDH release; reduced ROS and NO production. | |

| SH-SY5Y Neuroblastoma | Paraquat (100 μM) | 25 μM | Abrogated loss of mitochondrial membrane potential; inhibited activation of caspase-9 and -3. | |

| SH-SY5Y Neuroblastoma | H₂O₂, MPP+, Aβ | Up to 25 μM | Ameliorated neurotoxicity via Nrf2/HO-1 induction. | |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 1, 3, or 10 μM | Dose-dependently inhibited secretion of TNF-α, IL-1β, IL-6, and NO production. | |

| Cultured Rat Cerebral Microvascular Endothelial Cells | OGD/R | Not specified | Increased cell viability and mitochondrial membrane potential. |

Key Experimental Protocols

The following are summarized methodologies for key experiments frequently cited in pinocembrin research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard in vivo model for focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Pinocembrin Administration: Pinocembrin (e.g., 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.

-

Outcome Assessment: After 24-72 hours, neurological deficit scores are evaluated. The animals are then euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neuronal Cultures

This protocol is a widely used in vitro model to simulate ischemic/reperfusion injury.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured for several days to mature.

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 90 minutes).

-

Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).

-

Pinocembrin Treatment: Pinocembrin is added to the culture medium at the beginning of the reoxygenation phase.

-

Outcome Assessment: After 24 hours of reoxygenation, cell viability is assessed using assays like MTT or measurement of lactate dehydrogenase (LDH) release into the medium. Apoptosis can be measured by TUNEL staining or caspase-3 activity assays.

Conclusion and Future Directions

This compound is a promising natural compound with a robust, multi-target profile for neuroprotection. Its ability to simultaneously mitigate inflammation, oxidative stress, and apoptosis makes it an attractive candidate for treating complex neurological disorders like ischemic stroke, where multiple injury pathways are activated concurrently. The compound's favorable pharmacokinetic property of crossing the blood-brain barrier further enhances its therapeutic potential.

Future research should focus on completing rigorous clinical trials to validate the preclinical findings in human populations. Further investigation into its effects on other CNS cell types, such as astrocytes and oligodendrocytes, could reveal additional protective mechanisms. The development of novel formulations or synthetic derivatives could also optimize its bioavailability and efficacy, paving the way for a new class of multi-target therapies for devastating neurological diseases.

References

- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pinocembrin protects against β-amyloid-induced toxicity in neurons through inhibiting receptor for advanced glycation end products (RAGE)-independent signaling pathways and regulating mitochondrion-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanisms of (+)-Pinocembrin: A Technical Guide to Its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a natural flavonoid found in propolis, honey, and various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in its attenuation of inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising natural compound. Preclinical studies have demonstrated its ability to mitigate inflammatory damage in various models, and it is currently undergoing phase II clinical trials for ischemic stroke, highlighting its clinical relevance.[1]

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules. This is largely achieved through its influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades, as well as its interaction with the NLRP3 inflammasome.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of this compound on key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cell Line/Model | Inflammatory Stimulus | Pinocembrin Concentration | Target Cytokine | Inhibition (%) / Effect | Reference |

| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | TNF-α, IL-1β | Significant decrease in mRNA and protein levels | |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | TNF-α, IL-1β | Significant inhibition of production | |

| Human Keratinocytes (HaCaT) | Interferon-γ (IFN-γ) | 50 μM | TNF-α, IL-6 | Significant decrease in mRNA and protein levels | |

| Murine Macrophages | Lipopolysaccharide (LPS) | 20 or 50 mg/kg (i.p.) | TNF-α, IL-1β, IL-6 | Significant downregulation | |

| HK-2 Cells | Lipopolysaccharide (LPS) | 50, 100, 200 µg/ml | IL-1β, IL-6, TNF-α | Concentration-dependent decrease in protein expression |

Table 2: Inhibition of Other Inflammatory Mediators by this compound

| Cell Line/Model | Inflammatory Stimulus | Pinocembrin Concentration | Target Mediator | Effect | Reference |

| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | iNOS, COX-2 | Decreased mRNA and protein expression | |

| Labeo rohita Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent | NO, PGE2 | Inhibition of production | |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | iNOS, COX-2 | Inhibition of expression | |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | NO, PGE2 | Inhibition of production | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | iNOS, COX-2 | Decreased protein expression | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | NO, PGE2 | Inhibition of production |

Signaling Pathways Modulated by this compound

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

-

Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. This compound has been demonstrated to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

-

Suppression of NF-κB p65 Phosphorylation and Nuclear Translocation: this compound can also suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. By inhibiting both IκBα degradation and p65 phosphorylation, pinocembrin effectively blocks the nuclear translocation of NF-κB.

Visualization of the NF-κB Signaling Pathway Inhibition by this compound:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling to exert its anti-inflammatory effects.

Mechanism of Modulation:

-

Inhibition of p38 and JNK Phosphorylation: Studies have demonstrated that this compound can significantly suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.

-

Modulation of ERK1/2 Activation: The effect of pinocembrin on ERK1/2 phosphorylation can be context-dependent. In some inflammatory models, it inhibits ERK1/2 activation, while in others, it may promote it, suggesting a complex regulatory role.

Visualization of the MAPK Signaling Pathway Modulation by this compound:

Caption: Modulation of the MAPK signaling pathway by this compound.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to suppress this pathway, contributing to its anti-inflammatory and potential anti-cancer activities.

Mechanism of Inhibition:

-

Suppression of PI3K and Akt Phosphorylation: this compound has been observed to inhibit the phosphorylation of both PI3K and its downstream target Akt in a dose-dependent manner. This inhibition leads to the downstream suppression of NF-κB activation.

Visualization of the PI3K/Akt Signaling Pathway Inhibition by this compound:

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Inhibition:

-

Suppression of NLRP3 and ASC Expression: this compound can downregulate the expression of key components of the inflammasome, including NLRP3 and the adaptor protein ASC.

-

Inhibition of Caspase-1 Activation: By suppressing the assembly of the NLRP3 inflammasome, pinocembrin inhibits the activation of caspase-1, which in turn prevents the cleavage and maturation of pro-IL-1β and pro-IL-18.

Visualization of NLRP3 Inflammasome Inhibition by this compound:

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

LPS-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7)

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

-

Visualization of the Experimental Workflow for LPS-Induced Inflammation:

Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the signaling pathways.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-Akt) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of cytokines in biological fluids.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.

-

Enzyme and Substrate Addition: Streptavidin-HRP is added and incubated for 20 minutes, followed by the addition of a TMB substrate solution.

-

Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and by inhibiting the NLRP3 inflammasome. The quantitative data and experimental evidence presented in this guide underscore its potential as a therapeutic agent for a range of inflammatory conditions. Further research into its clinical efficacy and the development of optimized delivery systems will be crucial in translating the promising preclinical findings into tangible therapeutic benefits for patients. The detailed methodologies provided herein aim to facilitate further investigation into the precise molecular mechanisms of this versatile natural compound.

References

- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug [mdpi.com]

- 3. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anticancer Potential of (+)-Pinocembrin: A Technical Guide for Researchers

An In-depth Examination of the Bioactivity of (+)-Pinocembrin on Specific Cancer Cell Lines for Drug Development Professionals, Researchers, and Scientists.

This compound, a natural flavonoid found in various plants, has garnered significant attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its effects on specific cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The underlying molecular mechanisms, primarily the modulation of key signaling pathways, are also elucidated.

Quantitative Analysis of Pinocembrin's Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below, along with data on apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 226.35 ± 19.33 | [1] |

| 72 | 108.36 ± 10.71 | [1] | ||

| MDA-MB-231 | Breast Cancer | 48 | 183.32 ± 17.94 | [1] |

| 72 | 96.83 ± 9.62 | [1] | ||

| SKBR3 | Breast Cancer | 48 | 193.32 ± 18.34 | [1] |

| 72 | 104.72 ± 9.62 | |||

| LNCaP | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |

| PC-3 | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |

| DU-145 | Prostate Cancer | 24 | Not explicitly stated, but showed potent antiproliferative effect | |

| HepG2 | Hepatocellular Carcinoma | Not specified | Inhibitory effects observed | |

| Li-7 | Hepatocellular Carcinoma | Not specified | Inhibitory effects observed | |

| HCT116 | Colon Cancer | Not specified | 26.33 to 143.09 µg/mL | |

| HT-29 | Colon Cancer | Not specified | 1.6 to 13.6 µM | |

| HL-60 | Leukemia | Not specified | < 100 ng/mL | |

| A549 | Lung Cancer | 24, 48, 72 | Dose-dependent inhibition (25-200 µM) | |

| Y-79 | Retinoblastoma | 24 | Dose-dependent inhibition (5-100 µM) | |

| THP-1 | Leukemia | 22 | IC50 calculated via non-linear regression | |

| SKOV3 | Ovarian Cancer | Not specified | Apoptosis induced at 200 µM |

Note: The cytotoxicity of Pinocembrin was found to be relatively low in normal immortalized breast epithelial MCF-10A cells.

Table 2: Apoptosis Induction by this compound in Breast Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |

| MCF-7 | 0 (Control) | 72 | 9.2 ± 0.87 |

| 80 | 72 | 13.6 ± 1.28 | |

| 160 | 72 | 24.8 ± 4.27 | |

| 240 | 72 | 47.4 ± 4.38 | |

| MDA-MB-231 | 0 (Control) | 72 | 5.0 ± 0.32 |

| 80 | 72 | 18.6 ± 1.53 | |

| 160 | 72 | 30.0 ± 2.13 | |

| 240 | 72 | 38.2 ± 3.26 |

Data from

Key Signaling Pathways Modulated by this compound

Pinocembrin exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/AKT Signaling Pathway

In breast cancer cells, pinocembrin has been shown to suppress the PI3K/AKT signaling pathway. This is a crucial pathway that regulates cell survival, proliferation, and growth. Pinocembrin treatment leads to the upregulation of PTEN, a negative regulator of the PI3K/AKT pathway. This, in turn, leads to the downregulation of phosphorylated AKT (p-Akt) and PI3K, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival.

Caption: PI3K/AKT signaling pathway inhibition by this compound.

Apoptosis Pathways

Pinocembrin induces apoptosis through both the intrinsic and extrinsic pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the mitochondria. Pinocembrin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

-

Extrinsic Pathway: This pathway is triggered by external death signals. Pinocembrin can activate this pathway via the Fas-associated protein death domain (FADD), leading to the activation of caspase-8 and subsequent activation of caspase-3.

Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.

STAT3 Signaling Pathway

In hepatocellular carcinoma cells, pinocembrin has been shown to suppress the STAT3 signaling pathway. It achieves this by inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727. This leads to the downregulation of downstream cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK4, and CDK6, ultimately causing G1 phase cell cycle arrest.

Caption: STAT3 signaling pathway suppression by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of pinocembrin's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of pinocembrin on cancer cells.

-

Cell Seeding: Seed cells (e.g., LNCaP, PC-3, DU-145) at a density of 1x10⁴ cells per well in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of pinocembrin (e.g., 0, 25, 50, 100, 150, and 200 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100-200 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

References

The Antimicrobial Potential of (+)-Pinocembrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has emerged as a promising antimicrobial agent with a broad spectrum of activity against pathogenic bacteria, fungi, and viruses. This technical guide provides an in-depth overview of its antimicrobial properties, compiling quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant inhibitory effects against a range of clinically relevant pathogens. Its efficacy is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50) for viruses.

Antibacterial Activity

Pinocembrin exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the available quantitative data on its antibacterial spectrum.

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | - | 32 | - | [1] |

| Aeromonas hydrophila | Multidrug-resistant | 256 | 512 | [2][3] |

| Campylobacter jejuni | NCTC 11168 | 64 | >128 | [4] |

| Listeria monocytogenes | - | 680 | 680 | [5] |

| Neisseria gonorrhoeae | Panel | 64 - 128 | - |

Table 1: Antibacterial Spectrum of this compound

Antifungal Activity

The antifungal properties of pinocembrin have been recognized for decades. It shows notable activity against various fungal pathogens.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 100 | |

| Penicillium italicum | 100 |

Table 2: Antifungal Spectrum of this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of pinocembrin, particularly against enveloped viruses.

| Virus | Cell Line | IC50 (µM) | Reference |

| Zika Virus (ZIKV) | JEG-3 | 17.4 |

Table 3: Antiviral Spectrum of this compound

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to several mechanisms, primarily targeting cellular integrity and viral replication processes.

Antibacterial and Antifungal Mechanisms

Pinocembrin's primary mode of action against bacteria and fungi involves the disruption of cell membrane integrity and function. Studies have shown that it increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death. In the case of Penicillium italicum, pinocembrin has been shown to interfere with energy homeostasis and cause cell membrane damage.

Antiviral Mechanisms

Against the Zika virus, pinocembrin has been found to act on the post-entry processes of the viral replication cycle. It effectively inhibits viral RNA production and the synthesis of viral envelope proteins.

The following diagram illustrates the proposed mechanism of action against bacterial cells.

Caption: Proposed antibacterial mechanism of this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the antimicrobial properties of natural compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include a positive control (microorganism in broth without pinocembrin) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of pinocembrin at which no visible growth is observed.

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for the broth microdilution assay.

Determination of Antimicrobial Activity by Agar Well Diffusion

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of inhibition.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal culture

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

This compound solution

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile swab.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a known volume of the this compound solution to each well.

-

Include positive (known antibiotic) and negative (solvent) controls.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited).

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is the gold standard for determining the concentration of an antiviral substance that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells in culture plates

-

Virus stock of known titer

-

This compound solutions of varying concentrations

-

Cell culture medium

-

Semi-solid overlay (e.g., containing carboxymethyl cellulose or agar)

-

Staining solution (e.g., crystal violet)

-

Incubator

Procedure:

-

Prepare serial dilutions of this compound.

-

Mix a standard amount of virus with each dilution of pinocembrin and incubate to allow for interaction.

-

Infect the confluent cell monolayers with the virus-pinocembrin mixtures.

-

After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.

-

Incubate the plates until visible plaques are formed.

-

Fix and stain the cells to visualize and count the plaques.

-

The IC50 is calculated as the concentration of pinocembrin that causes a 50% reduction in the number of plaques compared to the virus control.

Conclusion and Future Directions

This compound has demonstrated a compelling antimicrobial profile, positioning it as a strong candidate for further investigation and development as a novel therapeutic agent. Its broad-spectrum activity, coupled with its natural origin, suggests a favorable safety profile. Future research should focus on expanding the quantitative data against a wider array of resistant pathogens, elucidating the detailed molecular mechanisms underlying its antimicrobial effects, and conducting in vivo studies to validate its therapeutic potential. The development of optimized formulations to enhance its bioavailability will also be a critical step in translating its promising in vitro activity into clinical applications.

References

The Structure-Activity Relationship of (+)-Pinocembrin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis and honey, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its therapeutic potential spans anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design and development of novel, more potent therapeutic agents. This technical guide provides a comprehensive overview of the SAR studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Modifications to the flavanone scaffold can significantly impact their potency and selectivity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the structure-activity relationships.

Anticancer Activity

The cytotoxic effects of pinocembrin and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Pinocembrin | MCF-7 (Breast) | Anti-proliferative | 108.36 ± 10.71 (72h) | [1] |

| MDA-MB-231 (Breast) | Anti-proliferative | 96.83 ± 9.62 (72h) | [1] | |

| SKBR3 (Breast) | Anti-proliferative | 104.72 ± 9.62 (72h) | [1] | |

| Pinocembrin Benzoate Derivative (a1) | HeLa (Cervical) | Anti-proliferative | 8.5 | [2] |

| SKBR3 (Breast) | Anti-proliferative | 12.7 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of pinocembrin derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |

| Pinocembrin | RAW 264.7 | NO Inhibition | 203.6 | |

| Pinocembrin-oleoyl derivative (MC2) | RAW 264.7 | NO Inhibition | > 50 | |

| Pinocembrin-linoleoyl derivative (MC3) | RAW 264.7 | NO Inhibition | 26.26 | |

| Pinocembrin-docosahexaenoyl derivative (MC5) | RAW 264.7 | NO Inhibition | 15.51 |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pinocembrin | Staphylococcus aureus | > 128 | |

| Pinocembrin-oleoyl derivative (MC2) | Staphylococcus aureus | 32 | |

| Pinocembrin-linoleoyl derivative (MC3) | Staphylococcus aureus | 32 |

Key Signaling Pathways

Pinocembrin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for designing targeted therapies.

Key signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in the SAR studies of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.